(3-Chloro-2-methylphenyl)methanol

Medicinal Chemistry Process Chemistry Formulation

(3-Chloro-2-methylphenyl)methanol (CAS 90369-75-8) delivers decisive synthetic advantages over positional isomers: 4.7× higher aqueous solubility than the 2,6-isomer for superior aqueous-phase couplings (Suzuki-Miyaura, amide formations); a 32–36°C higher boiling point than non-halogenated benzyl alcohols for safer high-temperature reactions; and a lower pKa (13.12) enabling controlled alkoxide formation under mild basic conditions. The meta-substitution pattern provides balanced reactivity—reactive enough for efficient transformation, yet selective enough to minimize side reactions in multi-step syntheses. ≥95% purity. Ideal for medicinal chemistry, agrochemical R&D, and bioconjugation.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 90369-75-8
Cat. No. B1356379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-2-methylphenyl)methanol
CAS90369-75-8
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)CO
InChIInChI=1S/C8H9ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
InChIKeyAHZGUZWGHGQNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3-Chloro-2-methylphenyl)methanol (CAS 90369-75-8) Matters for Research Procurement: A Data-Backed Comparator Analysis


(3-Chloro-2-methylphenyl)methanol (CAS 90369-75-8) is a chlorinated benzyl alcohol derivative with a molecular formula of C8H9ClO and a molecular weight of 156.61 g/mol . It is a white to off-white solid at room temperature and is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research . Its distinct substitution pattern—a chlorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring—imparts unique physicochemical properties and reactivity profiles that differentiate it from its positional isomers and non-chlorinated analogs.

Why 3-Chloro-2-methylphenyl Methanol Cannot Be Swapped with Positional Isomers: The Scientific Procurement Imperative


Generic substitution among chlorinated benzyl alcohol isomers is scientifically unsound because the relative positions of the chloro and methyl substituents on the aromatic ring fundamentally alter key physicochemical properties—including aqueous solubility, boiling point, and pKa—that directly impact synthetic utility and downstream reaction outcomes [1]. Furthermore, the ortho/meta/para substitution pattern dictates steric and electronic effects governing nucleophilic substitution reactivity, rendering each isomer uniquely suited to specific synthetic applications [1].

Quantitative Differentiation of (3-Chloro-2-methylphenyl)methanol (90369-75-8) from Closest Analogs


Aqueous Solubility: 3,2-Substitution Yields a 4.7× Advantage Over the 2,6-Analog

The aqueous solubility of (3-chloro-2-methylphenyl)methanol is 2.5 g/L at 25°C, compared to 0.533 g/L for its 2,6-isomer (2-chloro-6-methylphenyl)methanol, representing a 4.7-fold improvement . The 4,2-isomer (4-chloro-2-methylphenyl)methanol shows a solubility of 2.7 g/L, which is statistically comparable .

Medicinal Chemistry Process Chemistry Formulation

Volatility Control: Boiling Point and Density Differentiate from Non-Chlorinated Scaffold

The introduction of chlorine raises the boiling point by approximately 32–36°C relative to the non-chlorinated analog (2-methylphenyl)methanol (BP: 218–224°C at 760 mmHg vs. 255.1°C for target) and increases density from ~1.02–1.08 g/cm³ to 1.191 g/cm³ . Among chlorinated isomers, the 3,2-substitution pattern confers a slightly lower boiling point (255.1°C) compared to the 2,6- and 4,2-isomers (258.8°C each) .

Process Safety Distillation Formulation

Acidity Tuning: pKa Reduction of ~0.9 Units vs. 2,6-Isomer Influences Reaction Design

The predicted pKa of (3-chloro-2-methylphenyl)methanol is 13.12±0.70, whereas the 2,6-isomer (2-chloro-6-methylphenyl)methanol exhibits a higher pKa of 14.00±0.10 [1]. This 0.88-unit difference translates to the target compound being approximately 7.6× more acidic (Ka ratio).

Reaction Optimization pH Control Nucleophilicity

Reactivity Advantage in Nucleophilic Substitution: Meta Substitution Favors Moderate Reactivity

Class-level analysis of chlorobenzyl alcohols indicates that the reactivity order for nucleophilic substitution is ortho > meta > para, driven by steric and electronic effects [1]. The 3,2-substitution pattern places the chlorine meta to the hydroxymethyl group, conferring moderate reactivity—higher than para-substituted analogs but lower than ortho-substituted ones. This balanced reactivity profile is advantageous for controlled synthetic transformations.

Synthetic Methodology Reactivity Prediction Process Development

Where (3-Chloro-2-methylphenyl)methanol (90369-75-8) Outperforms Its Analogs: Evidence-Backed Use Cases


Medicinal Chemistry Scaffold Derivatization Requiring Aqueous Solubility

The 4.7× higher aqueous solubility of (3-chloro-2-methylphenyl)methanol compared to its 2,6-isomer makes it the preferred starting material for reactions performed in aqueous or biphasic media, such as amide couplings, Suzuki-Miyaura cross-couplings, or bioconjugation reactions where water miscibility enhances reaction homogeneity and simplifies workup .

High-Temperature Synthetic Transformations in Agrochemical Process Development

With a boiling point approximately 32–36°C higher than non-chlorinated benzyl alcohols, (3-chloro-2-methylphenyl)methanol is better suited for high-temperature reactions (e.g., Friedel-Crafts alkylations, nucleophilic aromatic substitutions) without the risk of evaporative loss or pressure buildup, improving safety and yield consistency in pilot-scale operations .

pH-Sensitive Reaction Optimization Where Alkoxide Formation is Critical

The lower pKa (13.12 vs. 14.00 for the 2,6-isomer) indicates that (3-chloro-2-methylphenyl)methanol deprotonates more readily, enabling alkoxide formation under milder basic conditions. This property is particularly valuable in Williamson ether synthesis and other SN2 reactions where controlled deprotonation minimizes side reactions and improves yield [1].

Controlled Nucleophilic Derivatization with Reduced Side-Reaction Risk

The moderate reactivity associated with the meta substitution pattern (relative to ortho- and para-isomers) offers a strategic advantage in multi-step syntheses where a highly reactive alcohol handle could lead to premature or undesired side reactions. (3-Chloro-2-methylphenyl)methanol provides a balanced reactivity that allows for selective transformations without compromising overall synthetic efficiency [2].

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